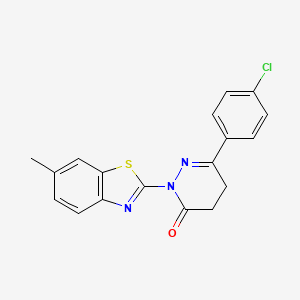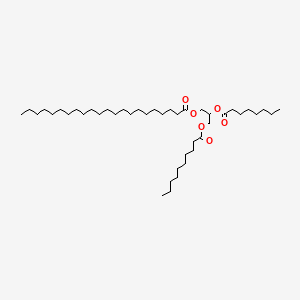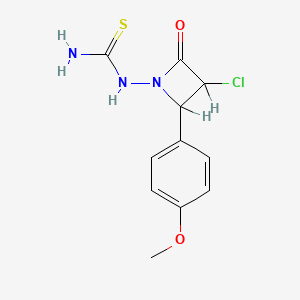
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea typically involves the cyclocondensation of appropriate Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the azetidinone ring or other functional groups.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-3-dodecanoyl-2-thiourea
- 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea
Uniqueness
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is unique due to its specific substitution pattern and the presence of both azetidinone and thiourea moieties. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
130111-94-3 |
|---|---|
分子式 |
C11H12ClN3O2S |
分子量 |
285.75 g/mol |
IUPAC名 |
[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]thiourea |
InChI |
InChI=1S/C11H12ClN3O2S/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15(9)14-11(13)18/h2-5,8-9H,1H3,(H3,13,14,18) |
InChIキー |
YMRZZAJAAXRRNB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2NC(=S)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


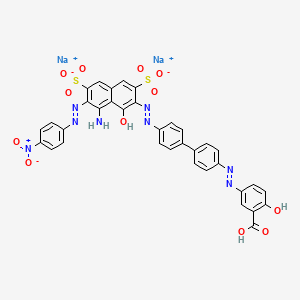
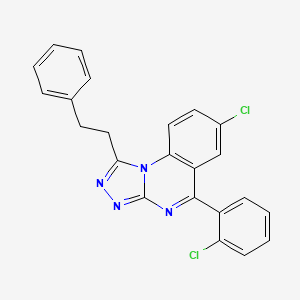
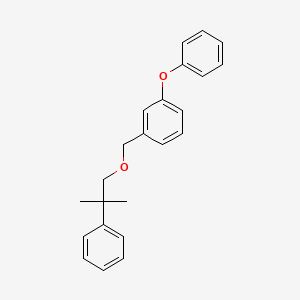
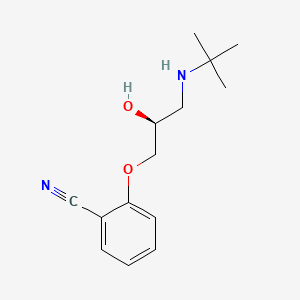
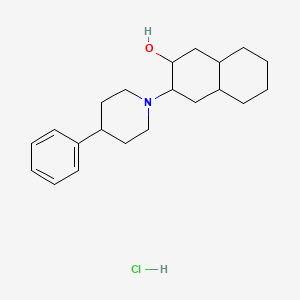
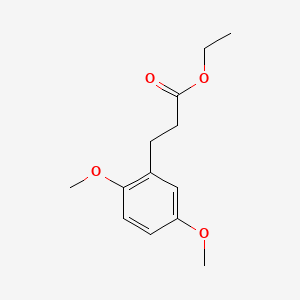
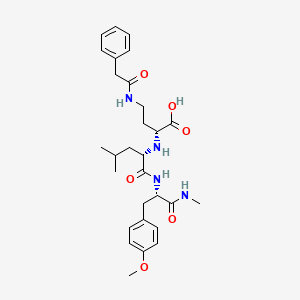
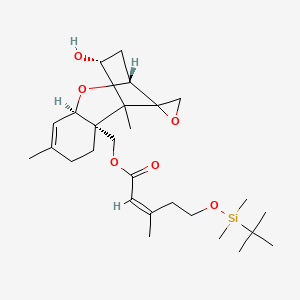
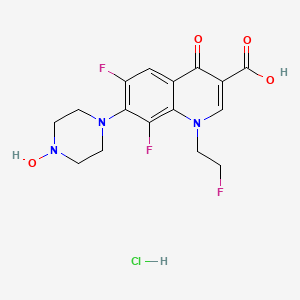
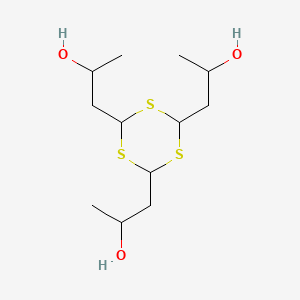
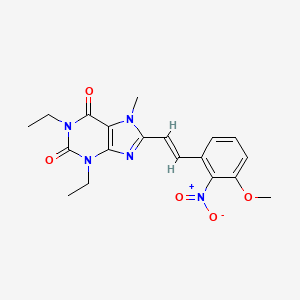
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
